Tilbroquinol

Descripción general

Descripción

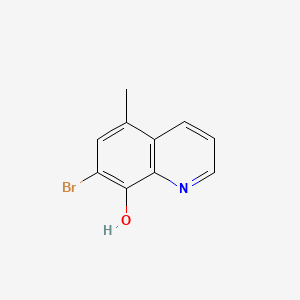

Tilbroquinol es un compuesto químico con el nombre IUPAC 7-Bromo-5-metilquinolin-8-ol. Es conocido por sus propiedades antiprotozoarias y se ha utilizado eficazmente contra la amebiasis y el Vibrio cholerae

Métodos De Preparación

La síntesis de Tilbroquinol implica varios pasos:

Material de partida: La síntesis comienza con un compuesto que reacciona con glicerol o acroleína para formar un compuesto intermedio.

Formación intermedia: Este intermedio se somete a hidrólisis ácida o reacciona con tiol para formar otro intermedio.

Bromación: El paso final implica la bromación del intermedio para producir this compound.

Este método sintético evita el uso de reactivos tóxicos como el yoduro de metilo y reactivos peligrosos como el hidruro de sodio, lo que lo hace adecuado para la producción industrial debido a sus condiciones de reacción suaves, simplicidad, alto rendimiento y bajo coste de producción .

Análisis De Reacciones Químicas

Tilbroquinol experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y agentes halogenantes. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Tilbroquinol is an antiprotozoal agent used to treat intestinal amebiasis and has been used against Vibrio cholerae . It is often used in combination with tiliquinol .

Details

- Molecular Formula C10H8BrNO

- Molecular Weight 238.081

- SMILES CC1=CC(Br)=C(O)C2=C1C=CC=N2

- InChI InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3

- Mechanism of action The mechanism of action for 8-hydroxyquinolines, such as this compound, is not fully known, but it is thought these compounds chelate metals needed for enzymatic catalysis reactions, including DNA synthesis .

Clinical Use

- This compound, in combination with tiliquinol, is used to treat intestinal amebiasis . The typical dosage for adults is 2 capsules of INTETRIX (this compound 200 mg, Tiliquinol laurylsulfate 50mg, Tiliquinol 50mg) in the morning and 2 capsules in the evening for no more than 10 days . It is administered orally .

- This compound has also been used against Vibrio cholerae .

- This compound-tiliquinol has been used to eradicate colonic cystic forms of amoeba and prevent recurrence .

Adverse Effects

- Some countries, such as France and Saudi Arabia, have withdrawn products containing this compound from the market due to its potential hepatotoxicity .

Notable Studies

- A study on imported amebic liver abscess (ALA) in France noted that one patient who experienced a relapse of ALA had previously been treated with this compound-tiliquinol .

- A case report describes a patient with multiple large liver abscesses (19 in total) who was successfully treated with metronidazole followed by tiliquinol/tilbroquinol .

- Another case reported a patient treated with metronidazole and tiliquinol-tilbroquinol for amebic liver abscess .

- This compound has shown in vitro sensitivity against Vibrio cholerae serotype 0:139 . The E. coli MIC of this compound is 25 ug/ml .

Mecanismo De Acción

El mecanismo de acción exacto de Tilbroquinol no se comprende completamente. Se cree que ejerce sus efectos mediante la quelación de metales necesarios para múltiples reacciones de catálisis enzimática, incluida la síntesis de ADN . Esta quelación interrumpe los procesos metabólicos de los protozoos, lo que lleva a su muerte.

Comparación Con Compuestos Similares

Tilbroquinol es similar a otras haloquinolinas, como:

Tiliquinol: A menudo se utiliza en combinación con this compound para una mayor actividad antiprotozoaria.

Diiodohidroxiquinolina: Otra hidroxiquinolina halogenada con propiedades antiprotozoarias similares.

La singularidad de this compound radica en su sustitución específica de bromo, que puede conferir actividades biológicas y propiedades farmacocinéticas distintas en comparación con otras haloquinolinas .

Actividad Biológica

Tilbroquinol, a compound with the chemical formula CHBrNO, is primarily recognized for its antiprotozoal properties, particularly against amoebiasis and Vibrio cholerae. This article explores its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions as an antiprotozoal agent , inhibiting the growth of protozoan parasites. Its mechanism is believed to involve the disruption of cellular processes in the target organisms. Research indicates that it effectively targets enzymes crucial for the survival and replication of these pathogens.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity. Molecular docking studies have shown that it binds effectively to various bacterial and fungal proteins, demonstrating significant potential against multidrug-resistant (MDR) strains. Key findings include:

- Target Proteins : The compound has shown strong binding affinity to:

Clinical Applications

This compound is utilized in clinical settings primarily for treating amoebic liver abscesses (ALA) and other forms of amoebiasis. It is often combined with metronidazole to enhance therapeutic efficacy.

Case Studies

- Amebic Liver Abscess Treatment : A study involving 90 cases of imported ALA in France reported that this compound was administered in 80% of patients alongside metronidazole. The combination led to rapid symptom resolution, with a median time to apyrexia of three days after treatment initiation .

- Long-term Efficacy : In a case where a patient experienced a relapse of ALA after 22 years, treatment with metronidazole and this compound resulted in favorable outcomes after 14 days .

- Multiple Abscesses Case : Another case documented a patient with 19 large liver abscesses due to amebiasis. The administration of metronidazole followed by this compound led to significant clinical improvement within 48 hours .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Antiprotozoal | Effective against amoebiasis and used in combination therapies |

| Antimicrobial | Demonstrates activity against various bacteria and fungi |

| Mechanism of Action | Disrupts cellular processes in protozoa; binds to key microbial proteins |

| Clinical Use | Treatment for amoebic liver abscesses and cholera |

Propiedades

IUPAC Name |

7-bromo-5-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOVFFLYGIQXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221973 | |

| Record name | Tilbroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7175-09-9 | |

| Record name | Tilbroquinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilbroquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilbroquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tilbroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-methylquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILBROQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6SB125NHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.